molecular formula C12H17F2O4P B2591440 Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate CAS No. 83567-77-5

Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate

Cat. No.: B2591440
CAS No.: 83567-77-5
M. Wt: 294.235
InChI Key: VHGLJPQOTSBATO-LLVKDONJSA-N
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Description

Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate: is an organophosphorus compound with the molecular formula C₁₂H₁₇F₂O₄P and a molecular weight of 294.08 g/mol . This compound is characterized by the presence of a phosphonate group, a difluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

Chemistry: Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry.

Biology: In biological research, this compound is used to study enzyme mechanisms involving phosphonate substrates. It serves as a model compound to investigate the interactions between enzymes and phosphonate inhibitors.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Its unique structure allows it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoromethylated phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate can undergo oxidation reactions to form corresponding phosphonic acids.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group mimics the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that process phosphate substrates. This interaction can inhibit enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

  • Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate
  • Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate
  • Diethyl (1,1-difluoro-2-hydroxy-2-ethylbutyl)phosphonate

Comparison: Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound exhibits distinct reactivity and interaction with biological targets, making it valuable in specialized applications.

Properties

IUPAC Name

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2O4P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11,15H,3-4H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLJPQOTSBATO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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